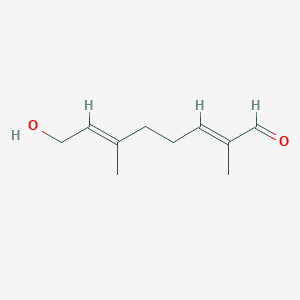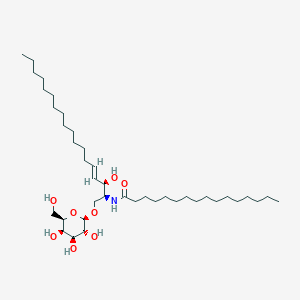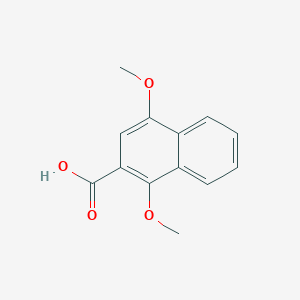
1,4-Dimethoxy-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-naphthoic acid, also known as DMNA, is an organic compound belonging to the class of naphthoic acids. It is an aromatic compound composed of a cyclic hydrocarbon core with two oxygen-containing substituents. DMNA is a colorless solid that is insoluble in water and soluble in organic solvents. It has a variety of applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Aryl Hydrocarbon Receptor (AhR) Agonists/Antagonists
1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) has been studied for its potential interactions with the aryl hydrocarbon receptor (AhR), particularly in terms of its structure-dependent AhR activity. 1,4-DMNA was included in a study examining various hydroxyl/carboxy-substituted naphthoic acids and their AhR agonist/antagonist properties, showcasing its relevance in biological systems (Cheng et al., 2017).
Methodology and Application in Synthesis
The compound's derivatives have been utilized in methodology and application for the synthesis of other compounds. Specifically, it has been involved in the metalation of naphthoic acid derivatives, demonstrating its role in the efficient construction of complex molecules, such as a series of dialkylapogossypol derivatives, which are potent inhibitors of antiapoptotic Bcl-2 family proteins (Le et al., 2011).
Co-crystal and Salt Formation
This compound and its related compounds have been studied for their potential in forming co-crystals and salts, shedding light on their chemical behaviors and interactions. Such studies contribute to understanding the compound's solid-state chemistry and its implications in various scientific applications (Jacobs et al., 2010).
Synthesis of New Compounds
The compound has been used as a precursor or intermediary in the synthesis of new chemical entities. This includes the synthesis of naphthalene-containing compounds and their interactions with biological molecules like human serum albumin, indicating its importance in medicinal chemistry and drug design (Wang et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 1,4-Dimethoxy-2-naphthoic acid is the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli .
Mode of Action
This compound interacts with its target by increasing the expression level of the AcrAB-TolC pump . This interaction is facilitated by the transcriptional activators MarA, SoxS, and Rob proteins, which control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .
Biochemical Pathways
The addition of this compound increases the promoter activity of marA and soxS .
Pharmacokinetics
Its molecular weight of 23223 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of the action of this compound is an increased tolerance of E. coli to organic solvents . This is due to the increased expression of the AcrAB-TolC pump, which helps E. coli resist the toxic effects of these solvents .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of organic solvents
Analyse Biochimique
Biochemical Properties
1,4-Dimethoxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the hydroxylation of organic substrates . The compound’s methoxy groups can undergo metabolic transformations, leading to the formation of hydroxylated derivatives. These interactions are crucial for understanding the compound’s metabolic fate and its potential effects on cellular processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of aryl hydrocarbon receptors (AhR), which are involved in the regulation of xenobiotic metabolism and immune responses . By binding to AhR, this compound can alter the expression of genes associated with detoxification pathways, thereby impacting cellular responses to environmental toxins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s methoxy groups facilitate its binding to enzyme active sites, where it can act as a substrate or inhibitor . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, the compound’s ability to modulate AhR activity highlights its role in regulating gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as the modulation of immune responses and the enhancement of detoxification pathways . Higher doses can lead to toxic effects, including oxidative stress and cellular damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis of anthraquinones and menaquinones The compound can undergo enzymatic transformations, leading to the formation of hydroxylated and demethylated derivatives
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it participates in metabolic reactions. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its activity and function within the cell.
Propriétés
IUPAC Name |
1,4-dimethoxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOEOQFJYFEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457637 |
Source


|
| Record name | 1,4-Dimethoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78265-13-1 |
Source


|
| Record name | 1,4-Dimethoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of 1,4-Dimethoxy-2-naphthoic acid relate to its hydrogen bonding capabilities?
A1: this compound crystallizes in the centrosymmetric space group P2(1)/c and forms cyclic dimers via hydrogen bonding about a center of symmetry. [] This hydrogen bonding pattern is similar to that observed in 2-naphthoic acid, suggesting that the methoxy groups at positions 1 and 4 have minimal impact on the overall hydrogen bonding interactions. []
Q2: Does this compound exhibit any agonist or antagonist activity towards the aryl hydrocarbon receptor (AhR)?
A2: While this compound was not directly investigated for AhR activity in the provided research, its structural analog, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), demonstrated potent AhR agonist activity. [] Further research is needed to determine if the presence of methoxy groups in this compound affects its interaction with AhR compared to 1,4-DHNA.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

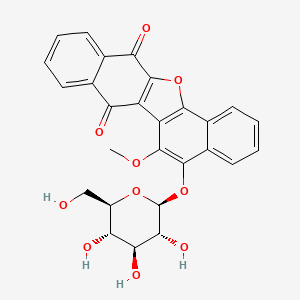
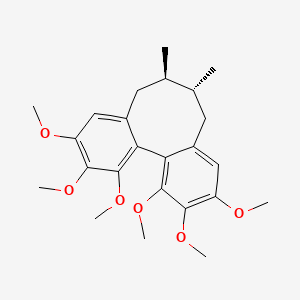
![Benzene, [(butyltelluro)ethynyl]-](/img/structure/B1245795.png)


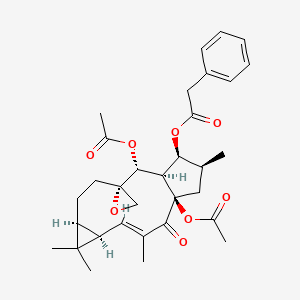
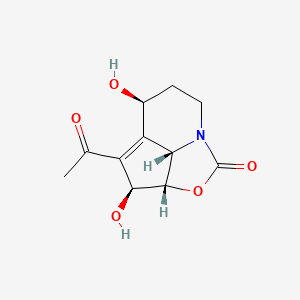
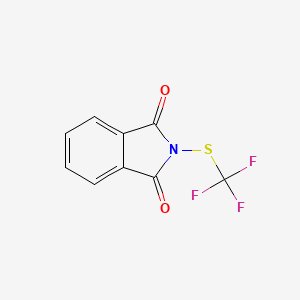
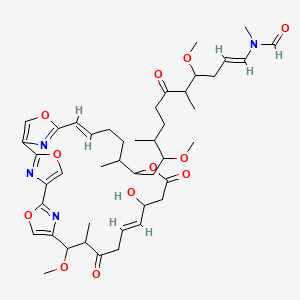
![methyl (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1245809.png)
